(4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid

Übersicht

Beschreibung

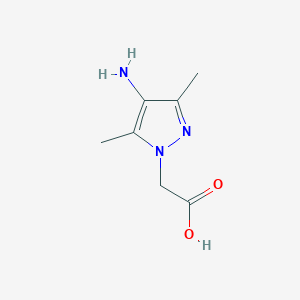

(4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of an amino group and two methyl groups attached to the pyrazole ring, along with an acetic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

Introduction of Amino and Methyl Groups: The amino group can be introduced via nitration followed by reduction, while the methyl groups can be introduced through alkylation reactions.

Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction or by using a suitable acetic acid derivative.

Industrial Production Methods: Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) are often employed to enhance the efficiency of the synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the acetic acid moiety are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, including as a drug candidate for certain diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid depends on its specific interactions with molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to receptors, modulating cellular signaling pathways.

Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular functions.

Vergleich Mit ähnlichen Verbindungen

(4-Amino-3,5-dimethyl-pyrazole): Lacks the acetic acid moiety.

(3,5-Dimethyl-pyrazole-1-acetic acid): Lacks the amino group.

(4-Amino-pyrazole-1-acetic acid): Lacks the methyl groups.

Uniqueness: (4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biologische Aktivität

(4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields such as medicine and biochemistry.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with amino and acetic acid functional groups. The molecular formula is , and its molecular weight is approximately 186.18 g/mol. The presence of the amino group contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving pyrazole derivatives.

- Antimicrobial Activity : Studies have explored its efficacy against various pathogens, indicating potential antibacterial and antifungal properties .

- Antimalarial and Antileishmanial Effects : Research has demonstrated that this compound exhibits significant activity against malaria and leishmaniasis, suggesting its utility in treating these diseases.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated moderate to strong inhibition against Salmonella typhi and Bacillus subtilis, with weaker activity observed against other strains. This suggests that the compound may serve as a lead for developing new antimicrobial agents.

Case Study 2: Antimalarial Efficacy

Research conducted on the antimalarial properties of this compound revealed significant activity against Plasmodium falciparum. In vitro assays demonstrated a reduction in parasite viability, indicating that this compound could be a candidate for further development into antimalarial drugs.

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- Mechanistic Studies : Understanding the exact mechanisms through which this compound exerts its biological effects.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

- Clinical Trials : Conducting trials to evaluate safety and efficacy in humans for potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-(4-amino-3,5-dimethylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-4-7(8)5(2)10(9-4)3-6(11)12/h3,8H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPJNBBUGOGDFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701323101 | |

| Record name | 2-(4-amino-3,5-dimethylpyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779207 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

956354-80-6 | |

| Record name | 2-(4-amino-3,5-dimethylpyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.